molecular formula C8H11O3P B15075344 (2,5-dimethylphenyl)phosphonic Acid

(2,5-dimethylphenyl)phosphonic Acid

Cat. No.: B15075344
M. Wt: 186.14 g/mol
InChI Key: GJTJNLGUQDZCOA-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dimethylphenyl)phosphonic acid typically involves the reaction of 2,5-dimethylphenyl magnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes but with optimized conditions for higher yields and purity. Techniques such as continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

(2,5-Dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways and exert therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

    Phosphoric Acid: Contains three hydroxy groups and is widely used in various applications.

    Phosphinic Acid: Contains one hydroxy group and one hydrogen atom bonded to phosphorus.

    Phosphonates: Derivatives of phosphonic acid with various organic groups attached.

Uniqueness: (2,5-Dimethylphenyl)phosphonic acid is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C8H11O3P

Molecular Weight

186.14 g/mol

IUPAC Name

(2,5-dimethylphenyl)phosphonic acid

InChI

InChI=1S/C8H11O3P/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

GJTJNLGUQDZCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)P(=O)(O)O

Origin of Product

United States

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